molecular formula C22H22ClFN4O3 B2729480 3-{1-[2-(4-chlorophenoxy)acetyl]piperidin-4-yl}-4-[(4-fluorophenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 1775524-46-3

3-{1-[2-(4-chlorophenoxy)acetyl]piperidin-4-yl}-4-[(4-fluorophenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2729480
CAS No.: 1775524-46-3
M. Wt: 444.89
InChI Key: JCQFVTLEOAOGRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{1-[2-(4-chlorophenoxy)acetyl]piperidin-4-yl}-4-[(4-fluorophenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one is a complex organic compound that features a combination of aromatic and heterocyclic structures

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[2-(4-chlorophenoxy)acetyl]piperidin-4-yl}-4-[(4-fluorophenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common approach involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant conditions . The process may involve the use of boron reagents and palladium catalysts to form carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-{1-[2-(4-chlorophenoxy)acetyl]piperidin-4-yl}-4-[(4-fluorophenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.

Scientific Research Applications

3-{1-[2-(4-chlorophenoxy)acetyl]piperidin-4-yl}-4-[(4-fluorophenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-{1-[2-(4-chlorophenoxy)acetyl]piperidin-4-yl}-4-[(4-fluorophenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one apart is its unique combination of structural features, which may confer specific properties not found in other compounds. This uniqueness can make it a valuable tool in research and development across multiple disciplines.

Properties

IUPAC Name

3-[1-[2-(4-chlorophenoxy)acetyl]piperidin-4-yl]-4-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClFN4O3/c23-17-3-7-19(8-4-17)31-14-20(29)27-11-9-16(10-12-27)21-25-26-22(30)28(21)13-15-1-5-18(24)6-2-15/h1-8,16H,9-14H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCQFVTLEOAOGRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NNC(=O)N2CC3=CC=C(C=C3)F)C(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.